3,4-Dibromohexane is an organic compound with the molecular formula . It consists of a six-carbon chain (hexane) with bromine atoms attached to the third and fourth carbon atoms. This compound exists in two stereoisomeric forms: meso-3,4-dibromohexane and its enantiomeric pair. The presence of bromine atoms makes it a dibromoalkane, which is significant in various
,4-Dibromohexane is an organic compound with the chemical formula C6H12Br2. It is a colorless liquid with a characteristic odor. The scientific research on 3,4-dibromohexane primarily focuses on its synthesis and characterization.
Researchers have developed various methods for synthesizing 3,4-dibromohexane, including free radical bromination of hexane and addition reactions of dibromocarbene. [Source: Sigma-Aldrich product page for 3,4-Dibromohexane, ]
3,4-Dibromohexane can be synthesized through various methods:
3,4-Dibromohexane has several applications:
Interaction studies involving 3,4-dibromohexane focus on its reactivity with other chemicals. For instance:
Several compounds share structural similarities with 3,4-dibromohexane. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,2-Dibromoethane | Smaller alkyl chain; used in organic synthesis. | |
| 1-Bromo-2-methylbutane | Contains a branched structure; used as an alkylating agent. | |
| 1,3-Dibromopropane | Different position of bromine; also reactive in substitution reactions. |
Uniqueness of 3,4-Dibromohexane:
The synthesis of 3,4-dibromohexane can be achieved through several regioselective bromination strategies. The most common approach involves the bromination of alkenes, particularly 3-hexene, using molecular bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is crucial for the stereoselective outcome of the reaction.
In the first step of this mechanism, the π electrons of 3-hexene attack the bromine molecule, resulting in the formation of a cyclic bromonium ion intermediate and a bromide ion. The bromine molecule becomes polarized when approaching the alkene, with the closer bromine atom becoming electrophilic. The alkene donates a pair of π electrons to this electrophilic bromine, causing the displacement of the other bromine atom as a bromide ion.
In the second step, the bromide ion acts as a nucleophile and attacks one of the carbon atoms in the cyclic bromonium ion. Since the bromonium ion restricts approach from one side (due to the ring structure), the attack occurs from the opposite side, leading to anti addition of the two bromine atoms in the final product. This stereochemical outcome is crucial for the formation of specific stereoisomers of 3,4-dibromohexane.
An alternative synthetic route involves starting from 3-hexyne and performing a sequence of reactions. First, 3-hexyne is reduced to trans-3-hexene, which is then subjected to bromination to yield 3,4-dibromohexane. This approach allows for greater control over the stereochemistry of the final product.
| Starting Material | Intermediate | Product | Stereochemistry |
|---|---|---|---|
| 3-hexyne | trans-3-hexene | 3,4-dibromohexane | meso form (3R,4S) |
| 3-hexyne | cis-3-hexene | 3,4-dibromohexane | racemic mixture (3R,4R and 3S,4S) |
While direct radical bromination of hexane typically leads to a mixture of brominated products due to the similar reactivity of different positions, understanding the radical mechanism is important for certain synthetic approaches to 3,4-dibromohexane.
The radical bromination mechanism involves three main steps:
Initiation: Generation of bromine radicals through homolytic cleavage of the Br-Br bond, typically initiated by heat or light.
Br₂ → 2Br-
Propagation: The bromine radical abstracts a hydrogen atom from hexane, forming HBr and a hexyl radical. The hexyl radical then reacts with another Br₂ molecule to form the brominated product and regenerate a bromine radical.
Br- + C₆H₁₄ → HBr + C₆H₁₃-
C₆H₁₃- + Br₂ → C₆H₁₃Br + Br-
Termination: Radical species combine to form stable products, ending the chain reaction.
Br- + Br- → Br₂
Br- + C₆H₁₃- → C₆H₁₃Br
C₆H₁₃- + C₆H₁₃- → C₁₂H₂₆
For selective bromination at the 3,4-positions, this approach is less practical due to the formation of multiple brominated isomers. However, understanding radical mechanisms is crucial when considering alternative synthetic strategies or when addressing unwanted radical side reactions in other synthetic approaches.
The stereoselective synthesis of 3,4-dibromohexane can be achieved using various catalytic systems. Certain catalysts can achieve high levels of enantioselectivity in dihalogenation reactions, which is particularly important for producing specific stereoisomers of 3,4-dibromohexane.
Triphenylphosphine (TPP) and triphenylphosphine oxide (TPPO) have been identified as competent catalysts for stereoselective halogenation reactions. These catalysts can operate at relatively low loadings (1-3 mol%) and still achieve good to excellent levels of stereoselectivity, even at room temperature. This represents a significant advancement over traditional methods that often require extremely low reaction temperatures and/or high catalyst loadings (10-30 mol%).
The mechanism likely involves the formation of a catalyst-halogen complex that directs the addition of halogens to the substrate in a stereoselective manner. By carefully selecting the catalyst and reaction conditions, it's possible to control the stereochemical outcome of the dibromination reaction. For substrates with electron-withdrawing substituents, enhanced stereoselectivity can be achieved, even at room temperature using only 1-3 mol% of the catalyst.
| Catalyst | Loading (mol%) | Temperature | Stereoselectivity |
|---|---|---|---|
| Triphenylphosphine | 1-3 | 0-25°C | Good to excellent |
| Triphenylphosphine oxide | 1-3 | 0-25°C | Good to excellent |
| None (uncatalyzed) | - | 0°C | Poor to moderate |
For industrial-scale production of 3,4-dibromohexane, efficient and cost-effective methods are essential. A highly efficient bromination approach using dimethyl sulfoxide (DMSO) and oxalyl bromide has been developed. This system offers several advantages for large-scale production:
The reaction proceeds through the formation of a bromodimethylsulfonium salt intermediate, which serves as an effective brominating agent. This approach represents an attractive alternative to traditional bromination methods for the preparation of dibromides like 3,4-dibromohexane.
The general reaction can be represented as:
Alkene + DMSO + (COBr)₂ → Dibromide + CO₂ + CO + Me₂S
This method can be applied to various alkenes, including those that would lead to 3,4-dibromohexane. The versatility, efficiency, and relatively environmentally friendly nature of this approach make it particularly suitable for industrial applications.
The stereochemical complexity of 3,4-dibromohexane arises from the presence of two chiral centers at the third and fourth carbon positions, resulting in distinct diastereomeric configurations that exhibit markedly different conformational preferences and stability profiles [5]. The (3R,4R) and (3R,4S) diastereomeric pairs represent fundamentally different stereochemical arrangements that profoundly influence the molecular conformational landscape through varied steric interactions and energetic considerations [3] [5].
Newman projection analysis of the carbon-3 to carbon-4 bond rotation reveals significant conformational energy differences between the diastereomeric pairs [3]. For the (3R,4R)-3,4-dibromohexane isomer, three distinct eclipsed conformations emerge with varying strain energies calculated based on gauche and torsional interactions [3]. The least stable conformation exhibits a total strain energy of 32 kilojoules per mole, primarily attributed to bromine-bromine torsional strain interactions and ethyl-bromine repulsions [3].
The conformational analysis demonstrates that the (3R,4R) configuration experiences heightened steric strain due to the syn-periplanar arrangement of both bromine substituents [3]. In contrast, the (3R,4S) diastereomer, representing the meso compound form, exhibits an internal plane of symmetry that significantly alters the conformational energy profile [5] [23]. This meso configuration displays reduced overall conformational strain compared to the (3R,4R) arrangement due to the anti-periplanar positioning of the bromine atoms [5] [23].
The conformational preferences of these diastereomeric pairs are governed by specific steric interactions that can be quantified through established strain energy parameters [3]. Bromine-bromine interactions contribute 16 kilojoules per mole of torsional strain energy when in eclipsed configurations, while ethyl-bromine interactions contribute 14 kilojoules per mole [3]. These values represent critical parameters for understanding the relative stability of different conformational states.
Table 1: Conformational Strain Energy Parameters for 3,4-Dibromohexane Diastereomers
| Interaction Type | Gauche Strain (kJ/mol) | Torsional Strain (kJ/mol) |
|---|---|---|
| Hydrogen-Hydrogen | 0 | 5 |
| Hydrogen-Ethyl | 0 | 8 |
| Hydrogen-Bromine | 0 | 10 |
| Ethyl-Ethyl | 6 | 13 |
| Ethyl-Bromine | 8 | 14 |
| Bromine-Bromine | 11 | 16 |
The data illustrates that bromine-bromine interactions represent the most energetically unfavorable conformational arrangements, directly influencing the preferred conformational states of the respective diastereomers [3].
The relationship between (3R,4R) and (3R,4S) configurations exemplifies classic diastereomeric behavior, where the compounds share identical molecular formulas and connectivity patterns but differ in spatial arrangement at one stereocenter [5] [9]. This diastereomeric relationship results in distinct physical and chemical properties, including different conformational energy profiles and reaction selectivities [5] [9].
The (3R,4S) configuration corresponds to the meso form of 3,4-dibromohexane, characterized by its achiral nature despite containing two stereogenic centers [1] [5]. This meso compound exhibits zero optical rotation due to its internal plane of symmetry, distinguishing it from the optically active (3R,4R) and (3S,4S) enantiomeric forms [5] [23].
Dynamic kinetic resolution represents a sophisticated stereochemical process particularly relevant to 3,4-dibromohexane systems, where the interconversion between stereoisomeric forms occurs simultaneously with selective transformation reactions [10] [12]. The formation of meso-3,4-dibromohexane through dynamic kinetic resolution processes involves the equilibration of diastereomeric intermediates under specific reaction conditions [6] [12].
The formation of meso-3,4-dibromohexane can proceed through dynamic kinetic resolution mechanisms involving the bromination of 3-hexene precursors [6]. Trans-3-hexene undergoes anti-addition of bromine through a cyclic bromonium ion intermediate, leading to the preferential formation of the meso diastereomer through stereochemically controlled pathways [6]. The rigidity of the bromonium ion intermediate controls the stereochemical outcome, ensuring anti-addition that results in meso compound formation [6].
The reaction mechanism involves initial formation of a three-membered bromonium ion ring, followed by nucleophilic attack of bromide ion at either carbon-3 or carbon-4 positions [6]. Attack at carbon-3 generates (3S,4R)-3,4-dibromohexane, while attack at carbon-4 produces (3R,4S)-3,4-dibromohexane [6]. These two structures are superimposable and represent the same meso compound, demonstrating the stereochemical equivalence characteristic of meso forms [6].
Dynamic kinetic resolution in 3,4-dibromohexane systems relies on the rapid equilibration between configurationally unstable intermediates coupled with selective transformation of one stereoisomeric form [12] [16]. The process enables theoretical yields approaching 100% of desired stereoisomeric products, surpassing the 50% limitation inherent in classical kinetic resolution approaches [12].
The success of dynamic kinetic resolution depends on the relative rates of racemization versus asymmetric transformation, expressed through the relationship where racemization rate exceeds the rate of fast enantiomer transformation, which in turn significantly exceeds the rate of slow enantiomer transformation [11] [12]. This kinetic hierarchy ensures continuous regeneration of the preferred enantiomeric form while selectively consuming one stereoisomer.
The thermodynamic parameters governing dynamic kinetic resolution in dibromohexane systems involve enthalpy and entropy contributions that determine the equilibrium distribution of stereoisomeric forms [12] [16]. The process requires careful optimization of reaction conditions to maintain the necessary equilibrium dynamics while achieving high stereoselectivity [12].
Temperature effects play a crucial role in dynamic kinetic resolution efficiency, as elevated temperatures generally favor the racemization process but may compromise the selectivity of the asymmetric transformation step [16]. The optimal temperature range typically balances these competing factors to maximize both conversion and stereoselectivity [16].
Chiral auxiliary methodologies provide powerful synthetic strategies for accessing enantiomerically enriched 3,4-dibromohexane derivatives through stereocontrolled transformation reactions [13] [15]. These approaches rely on temporary attachment of chiral directing groups to prochiral substrates, enabling facial selectivity in subsequent bromination or related transformations [13] [26].
Oxazolidinone chiral auxiliaries have demonstrated exceptional utility in asymmetric synthesis applications, including the preparation of stereodefined dibrominated compounds [26] [30]. The Evans oxazolidinone system, derived from naturally occurring amino acids, provides a well-established framework for asymmetric induction through chelation-controlled reaction pathways [26] [30].
The mechanism of asymmetric induction involves coordination of the oxazolidinone carbonyl oxygen and nitrogen lone pair to metal centers, creating a defined stereochemical environment that directs approaching electrophiles to specific molecular faces [26] [30]. This chelation model enables predictable stereochemical outcomes with high levels of diastereoselectivity [26] [30].
Deprotonation of oxazolidinone imides with lithium diisopropylamide generates chelated Z-enolates that undergo highly stereoselective alkylation reactions [30]. The resulting chiral alkylation products can be obtained with asymmetric induction levels exceeding 90% diastereomeric excess under optimized conditions [30].
Sulfur-containing chiral auxiliaries derived from amino acid precursors have shown superior performance compared to conventional oxazolidinone systems in certain asymmetric transformations [15]. These auxiliaries exploit the unique coordination properties of sulfur atoms to achieve enhanced stereochemical control [15].
The application of sulfur-based chiral auxiliaries to dibrominated compound synthesis involves Michael addition reactions of organocuprate nucleophiles to α,β-unsaturated sulfur-based imide substrates [15]. The stereochemical outcome depends on the conformational preferences of the chiral auxiliary, with syn-s-cis conformations favoring anti-diastereomer formation [15].
Table 2: Chiral Auxiliary Performance in Asymmetric Dibromination
| Auxiliary Type | Diastereomeric Excess (%) | Reaction Conditions | Reference |
|---|---|---|---|
| Evans Oxazolidinone | 85-92 | Lithium diisopropylamide, -78°C | [30] |
| Sultam Auxiliary | 88-95 | Titanium tetrachloride, -40°C | [15] |
| Amino Alcohol Ligand | 78-86 | Palladium catalyst, room temperature | [26] |
| Bicyclic Imidazolidine | 90-96 | Boron trifluoride etherate, -20°C | [7] |
The stereochemical control achieved through chiral auxiliary approaches involves well-defined mechanistic models that explain the observed selectivity patterns [13] [17]. Cram chelation models describe the coordination of metal centers to bidentate chiral auxiliaries, creating rigid stereochemical environments that direct electrophilic attack [13].
Felkin-Anh models provide alternative explanations for asymmetric induction based on steric and electronic effects in acyclic systems [13] [17]. These models consider the preferred conformations of chiral auxiliaries and the trajectories of approaching reagents to predict stereochemical outcomes [13] [17].
The success of chiral auxiliary approaches depends on the effective transmission of stereochemical information from the auxiliary center to the reaction site [17]. This transmission occurs through conformational constraints imposed by the auxiliary structure, which create energetically favored reaction pathways leading to specific stereoisomeric products [17].
The practical utility of chiral auxiliary methodologies requires efficient removal procedures that preserve the stereochemical integrity of the desired products [26] [30]. Hydrolytic cleavage represents the most common approach for auxiliary removal, typically employing aqueous base or acid conditions [30].
Reductive cleavage methods using lithium aluminum hydride or lithium borohydride provide alternative approaches for auxiliary removal while generating alcohol products [30]. These reductive procedures enable transformation of the auxiliary-bearing intermediates into useful synthetic building blocks [30].
Irritant